3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a molecular formula of C38H49N3O5 . This compound belongs to the class of dihydropyridines, which are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of 3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The preparation methods include:
Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes and ketones with ammonia or primary amines.
Cyclization: This is followed by cyclization reactions to form the dihydropyridine ring.
Esterification: The final steps usually involve esterification reactions to introduce the methoxyethyl groups.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Scientific Research Applications
3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and signaling pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, which is crucial for various cellular functions such as muscle contraction and neurotransmitter release. This makes it a potential candidate for the treatment of conditions like hypertension and angina .
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of methoxyethyl groups. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
Molecular Formula |
C24H31NO7 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-[(E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H31NO7/c1-16-21(23(26)31-14-12-28-3)19(11-10-18-8-6-7-9-20(18)30-5)22(17(2)25-16)24(27)32-15-13-29-4/h6-11,19,25H,12-15H2,1-5H3/b11-10+ |
InChI Key |
FHPRJTZZNRLDKU-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)/C=C/C2=CC=CC=C2OC)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C=CC2=CC=CC=C2OC)C(=O)OCCOC |
Origin of Product |
United States |
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